

Application Notes and Protocols: Lasiokaurinin Cytotoxicity Assay Using MTT

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiokaurinin, a diterpenoid compound extracted from plants of the Isodon genus, has demonstrated significant anti-tumor properties, particularly against breast cancer.[1][2] It exerts its cytotoxic effects by inducing apoptosis and cell cycle arrest at the G2/M phase.[1] Mechanistically, **Lasiokaurinin** has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, including the PLK1/CDC25C, PLK1/AKT, PDPK1-AKT/mTOR, and STAT3 pathways.[1][2][3]

This document provides a detailed protocol for assessing the cytotoxicity of **Lasiokaurinin** in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability.[4][5][6] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan crystals.[5]

Key Signaling Pathways of Lasiokaurinin-Induced Cytotoxicity

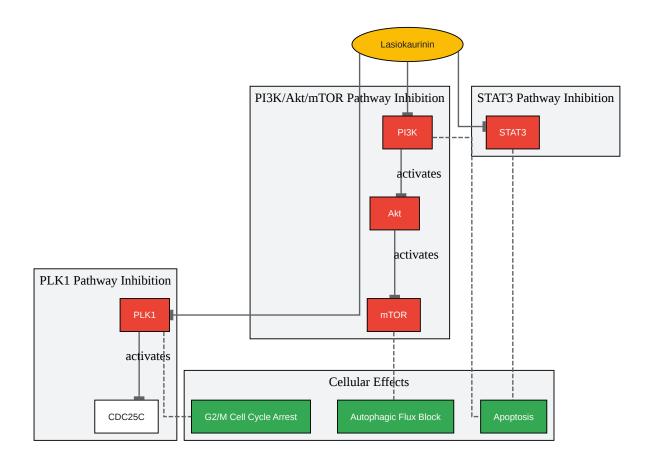




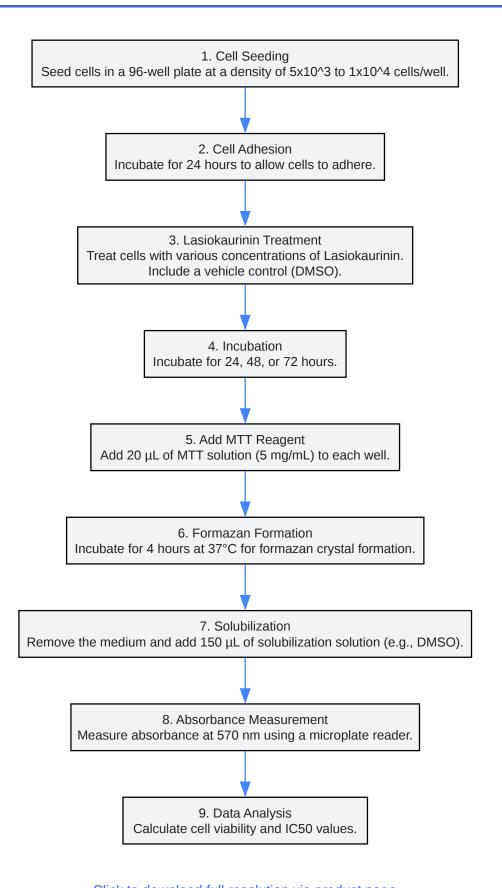


The following diagram illustrates the key signaling pathways affected by **Lasiokaurinin**, leading to decreased cell viability and apoptosis.









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